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molecular formula C11H9ClN2O2 B8423470 2-Chloro-4-(1-methyl-1H-pyrazol-3-yl)-benzoic acid

2-Chloro-4-(1-methyl-1H-pyrazol-3-yl)-benzoic acid

Cat. No. B8423470
M. Wt: 236.65 g/mol
InChI Key: YESWNDGFBTYHPA-UHFFFAOYSA-N
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Patent
US06235900B1

Procedure details

A solution of 2-chloro-4-(1-methyl-1H-pyrazol-3-yl)-benzoic acid methyl ester of Step D (2.9 g, 11.6 mmol) in 20 mL of methanol containing 5 mL of 2.5 N sodium hydroxide was stirred at ambient temperature overnight. An additional 2.0 mL of 2.5 N sodium hydroxide were added and the solution was gently heated for 30 minutes. The reaction mixture was concentrated in vacuo, diluted with water, and acidified with 2N hydrochloric acid. The precipitate was collected and thoroughly dried to give 2.55 g of the title compound.
Name
2-chloro-4-(1-methyl-1H-pyrazol-3-yl)-benzoic acid methyl ester
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:14]=[CH:13][N:12]([CH3:15])[N:11]=2)=[CH:6][C:5]=1[Cl:16].[OH-].[Na+]>CO>[Cl:16][C:5]1[CH:6]=[C:7]([C:10]2[CH:14]=[CH:13][N:12]([CH3:15])[N:11]=2)[CH:8]=[CH:9][C:4]=1[C:3]([OH:17])=[O:2] |f:1.2|

Inputs

Step One
Name
2-chloro-4-(1-methyl-1H-pyrazol-3-yl)-benzoic acid methyl ester
Quantity
2.9 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C1=NN(C=C1)C)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was gently heated for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
thoroughly dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1)C1=NN(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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